molecular formula C38H56N8O12 B159038 Cyclo(L-alanylglycyl-L-prolyl-L-phenylalanyl-L-alanylglycyl-L-prolyl-L-phenylalanyl), tetrahydrate CAS No. 135755-90-7

Cyclo(L-alanylglycyl-L-prolyl-L-phenylalanyl-L-alanylglycyl-L-prolyl-L-phenylalanyl), tetrahydrate

Cat. No. B159038
M. Wt: 816.9 g/mol
InChI Key: NHGVYIVYSYOWIV-WQCSDTGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclo(L-alanylglycyl-L-prolyl-L-phenylalanyl-L-alanylglycyl-L-prolyl-L-phenylalanyl), tetrahydrate” is a complex cyclic peptide. It is available for purchase from various chemical suppliers . It is related to cyclo(L-phenylalanine-L-proline) (cFP), an extracellular quorum sensing (QS) signal molecule that coordinates communication between Gram-negative bacteria .

Future Directions

Future research could focus on elucidating the specific biological activity of this cyclic peptide, its mechanism of action, and its potential applications. This could involve in-depth proteomic studies, similar to those conducted for cFP .

properties

IUPAC Name

(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[(2S)-2-aminopropanoyl]iminoacetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N8O8.4H2O/c1-24(39)34(50)40-21-32(48)46-18-10-16-31(46)38(54)44-29(20-27-13-7-4-8-14-27)36(52)42-25(2)35(51)41-22-33(49)45-17-9-15-30(45)37(53)43-28(23-47)19-26-11-5-3-6-12-26;;;;/h3-8,11-14,21,23-25,28-31H,9-10,15-20,22,39H2,1-2H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54);4*1H2/t24-,25-,28-,29-,30-,31-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGVYIVYSYOWIV-WQCSDTGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N=CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C=O)N.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N=CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C=O)N.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)

CAS RN

135755-90-7
Record name Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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